{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Catalog No.
S874781
CAS No.
1375069-31-0
M.F
C17H16FNO3
M. Wt
301.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}aceti...

CAS Number

1375069-31-0

Product Name

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

IUPAC Name

2-[3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

InChI

InChI=1S/C17H16FNO3/c1-2-19-17(22)14-7-6-13(10-15(14)18)12-5-3-4-11(8-12)9-16(20)21/h3-8,10H,2,9H2,1H3,(H,19,22)(H,20,21)

InChI Key

YKGMKTLRMXMEOM-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, also known by its chemical name 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid, is a compound with the molecular formula C17H16FNO3C_{17}H_{16}FNO_3 and a molecular weight of approximately 301.31 g/mol. This compound features an ethylcarbamoyl group attached to a fluorinated phenyl ring, which contributes to its unique structural characteristics and potential biological activities. The compound is classified as a biochemical reagent and is available from various chemical suppliers, indicating its relevance in research and industrial applications .

There is no current information available on the mechanism of action of this specific molecule.

  • Carboxylic acids can be corrosive and irritate skin and eyes.
  • Aromatic compounds can be flammable and should be handled with care.

The chemical behavior of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is primarily influenced by its functional groups. Key reactions may include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making the compound acidic with a predicted pKa of approximately 4.18 .
  • Nucleophilic Substitution: The presence of the ethylcarbamoyl group may facilitate nucleophilic attacks at the carbon adjacent to the nitrogen atom.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.

These reactions highlight the compound's versatility in organic synthesis and potential applications in medicinal chemistry.

The synthesis of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid can be achieved through several methods:

  • Direct Coupling Reaction: Combining 4-(Ethylcarbamoyl)-3-fluorophenol with phenylacetic acid under suitable conditions (e.g., using coupling agents) can yield the desired product.
  • Multi-step Synthesis: Starting from simpler precursors, one can introduce the ethylcarbamoyl and fluorinated groups sequentially through nucleophilic substitutions or acylation reactions.
  • Modification of Existing Compounds: Existing phenylacetic acids can be modified through fluorination and amide formation to construct the target molecule.

These methods underscore the compound's synthetic accessibility and potential for further modifications.

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid has diverse applications, including:

  • Pharmaceutical Development: Its unique structure may contribute to new drug formulations targeting inflammation or pain management.
  • Chemical Research: As a biochemical reagent, it can be utilized in various laboratory settings for synthesis and analysis.
  • Material Science: The compound's properties could be explored in polymer chemistry or as a building block for novel materials.

Interaction studies involving {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid could focus on:

  • Protein Binding Assays: Understanding how the compound interacts with biological macromolecules can provide insights into its pharmacokinetics.
  • Receptor Binding Studies: Investigating interactions with specific receptors may reveal potential therapeutic targets.
  • Metabolic Pathway Analysis: Exploring how this compound is metabolized in vivo can inform safety and efficacy profiles.

Such studies are crucial for advancing knowledge regarding the compound's biological relevance.

Several compounds share structural similarities with {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. Here are notable examples:

Compound NameMolecular FormulaKey Features
4-(3-Fluorophenyl)phenylacetic acidC14H11FO2C_{14}H_{11}FO_2Lacks ethylcarbamoyl group
4-(Ethoxycarbonyl)phenylacetic acidC12H14O3C_{12}H_{14}O_3Different substituent on phenol
N-(4-Fluorophenyl)acetamideC9H10FNOC_{9}H_{10}FNOContains an acetamide group

The uniqueness of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid lies in its combination of an ethylcarbamoyl group and a fluorinated phenyl ring, which may enhance its biological activity compared to similar compounds that lack these features. This structural configuration could lead to distinct pharmacological properties and applications in drug development .

Fluorinated phenylacetic acid derivatives constitute a crucial class of organofluorine compounds that have revolutionized multiple areas of chemical research and pharmaceutical development. The strategic introduction of fluorine atoms into phenylacetic acid frameworks significantly alters their physicochemical properties, including enhanced metabolic stability, improved lipophilicity, and modified electronic characteristics. These modifications arise from the unique properties of the carbon-fluorine bond, which represents one of the strongest single bonds in organic chemistry with a bond dissociation energy of approximately 485 kilojoules per mole.

The incorporation of fluorine substituents into phenylacetic acid derivatives has been shown to dramatically influence biological activity profiles. Since the landmark observation by Fried and Sabo in 1954, where fluorine incorporation into corticosteroid derivatives led to enhanced biological activity, the field has witnessed exponential growth in fluorinated pharmaceutical compounds. Contemporary research has demonstrated that fluorinated phenylacetic acid derivatives can exhibit improved bioavailability, enhanced binding affinity to target proteins, and increased resistance to metabolic degradation compared to their non-fluorinated counterparts.

The synthesis of fluorinated phenylacetic acid derivatives has evolved considerably, with modern methodologies employing diverse approaches including nucleophilic aromatic substitution reactions, electrophilic fluorination of enolate esters, and deoxofluorination strategies. These synthetic advances have enabled access to structurally complex fluorinated derivatives that were previously inaccessible, opening new avenues for pharmaceutical and materials research. The development of enzymatic synthesis methods for fluorinated compounds has also emerged as a significant advancement, offering environmentally sustainable alternatives to traditional chemical fluorination approaches.

Historical Context of Biphenyl-Based Chemical Scaffolds

The history of biphenyl chemistry extends back approximately 160 years, representing one of the most extensively studied aromatic systems in organic chemistry. Biphenyl derivatives consist of two benzene rings connected at the 1,1' position, creating a versatile scaffold that has found applications across numerous chemical disciplines. The structural rigidity and electronic properties of the biphenyl framework make it an ideal platform for the development of pharmaceuticals, agrochemicals, and advanced materials.

The evolution of biphenyl chemistry has been marked by significant methodological advances in their synthesis and functionalization. Early synthetic approaches relied primarily on Wurtz-Fittig coupling reactions, but the field has since expanded to encompass sophisticated metal-catalyzed cross-coupling methodologies including Suzuki-Miyaura, Negishi, Kumada, and Stille reactions. These advances have enabled the precise construction of complex biphenyl derivatives with controlled substitution patterns and stereochemistry.

The pharmaceutical significance of biphenyl scaffolds became apparent through the development of numerous commercially successful drugs incorporating this structural motif. These compounds have demonstrated efficacy across diverse therapeutic areas including inflammation, cardiovascular disease, and central nervous system disorders. The biphenyl framework provides an optimal balance between rigidity and conformational flexibility, allowing for precise molecular recognition while maintaining suitable pharmacokinetic properties.

Recent research has revealed the importance of atropisomerism in biphenyl derivatives, where restricted rotation around the central carbon-carbon bond creates distinct stereoisomers with potentially different biological activities. This phenomenon has added a new dimension to biphenyl-based drug design, requiring careful consideration of stereochemical factors in the development of therapeutically active compounds.

Chemical Classification and Nomenclature Systems

The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid falls within multiple chemical classification systems, reflecting its complex structural features and functional group diversity. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 2-[3-[4-(ethylcarbamoyl)-3-fluorophenyl]phenyl]acetic acid, emphasizing the positional relationships between its constituent functional groups.

From a structural classification perspective, this compound represents a fluorinated biphenyl derivative containing three distinct functional group categories: a carboxylic acid, an amide, and an aromatic fluoride. The carboxylic acid functionality classifies it within the broader category of phenylacetic acid derivatives, while the amide group places it among carbamoyl-containing compounds. The presence of fluorine creates additional classification as an organofluorine compound, a category that has gained tremendous importance in pharmaceutical and materials chemistry.

The compound's Chemical Abstracts Service registry number 1375069-31-0 provides a unique identifier within chemical databases, facilitating accurate retrieval of associated research data and synthetic methodologies. The molecular structure can be represented through various chemical notation systems, including the Simplified Molecular Input Line Entry System representation: CCNC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F, which provides a linear textual description of the molecular connectivity.

The compound's International Chemical Identifier designation YKGMKTLRMXMEOM-UHFFFAOYSA-N serves as a standardized structural descriptor that enables unambiguous identification across different chemical databases and software systems. This systematic approach to chemical nomenclature ensures consistency in scientific communication and facilitates accurate data sharing among researchers worldwide.

Research Importance in Synthetic Organic Chemistry

The synthetic importance of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid extends beyond its individual properties to encompass its role as a representative example of advanced fluorinated biphenyl derivatives. The compound serves as an important benchmark for evaluating synthetic methodologies designed to construct complex fluorinated aromatic systems with multiple functional groups. Its synthesis requires the successful integration of several challenging transformations, including selective aromatic fluorination, amide bond formation, and biphenyl construction.

Contemporary synthetic approaches to this compound have demonstrated the application of diverse methodological strategies. Friedel-Crafts acylation followed by ethylcarbamoyl group introduction represents one established synthetic route, requiring careful control of regioselectivity and functional group compatibility. Alternative approaches involving acid chloride methodologies for amide formation have shown particular promise, utilizing reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions to achieve high-purity products.

The compound's synthetic accessibility has been enhanced through the development of improved fluorination methodologies, including catalytic alpha-carbon-hydrogen fluorination of aryl acetic acids using boron-based catalysts. These advances have enabled the preparation of fluorinated derivatives with excellent functional group tolerance and high yields, expanding the scope of accessible fluorinated biphenyl structures.

Synthetic ApproachKey ReagentsTypical YieldAdvantages
Friedel-Crafts AcylationAluminum chloride, acid chlorides65-80%High regioselectivity
Acid Chloride MethodThionyl chloride, triethylamine70-85%Excellent purity
Nucleophilic SubstitutionSodium hydride, fluoronitrobenzenes60-85%Mild conditions
Boron-Catalyzed FluorinationBoron catalysts, fluorinating agents80-96%High functional group tolerance

The research significance of this compound extends to its potential applications in structure-activity relationship studies, where systematic modification of its functional groups can provide insights into the molecular determinants of biological activity. The presence of multiple modifiable sites within the molecular framework makes it an ideal candidate for combinatorial chemistry approaches and medicinal chemistry optimization campaigns.

XLogP3

2.8

Wikipedia

[4'-(Ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-yl]acetic acid

Dates

Modify: 2023-08-16

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